molecular formula C7H6BrClOS B12994877 4-Bromo-5-chloro-2-methoxybenzenethiol

4-Bromo-5-chloro-2-methoxybenzenethiol

Cat. No.: B12994877
M. Wt: 253.54 g/mol
InChI Key: CKAPQVCJLRVVTG-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-methoxybenzenethiol is an organosulfur compound characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-methoxybenzenethiol typically involves the bromination and chlorination of a methoxy-substituted benzene ring followed by the introduction of a thiol group. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-methoxybenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-5-chloro-2-methoxybenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-methoxybenzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The halogen atoms may participate in halogen bonding, influencing molecular recognition and binding .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C7H6BrClOS

Molecular Weight

253.54 g/mol

IUPAC Name

4-bromo-5-chloro-2-methoxybenzenethiol

InChI

InChI=1S/C7H6BrClOS/c1-10-6-2-4(8)5(9)3-7(6)11/h2-3,11H,1H3

InChI Key

CKAPQVCJLRVVTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1S)Cl)Br

Origin of Product

United States

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